Cas no 2229196-20-5 (1,1-difluoro-2-(4-nitrophenyl)propan-2-amine)

1,1-difluoro-2-(4-nitrophenyl)propan-2-amine 化学的及び物理的性質
名前と識別子
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- 1,1-difluoro-2-(4-nitrophenyl)propan-2-amine
- EN300-1945681
- 2229196-20-5
-
- インチ: 1S/C9H10F2N2O2/c1-9(12,8(10)11)6-2-4-7(5-3-6)13(14)15/h2-5,8H,12H2,1H3
- InChIKey: QUBCSOAWTZRLBX-UHFFFAOYSA-N
- SMILES: FC(C(C)(C1C=CC(=CC=1)[N+](=O)[O-])N)F
計算された属性
- 精确分子量: 216.07103389g/mol
- 同位素质量: 216.07103389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- XLogP3: 1.7
1,1-difluoro-2-(4-nitrophenyl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1945681-2.5g |
1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |
2229196-20-5 | 2.5g |
$3025.0 | 2023-09-17 | ||
Enamine | EN300-1945681-5.0g |
1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |
2229196-20-5 | 5g |
$4475.0 | 2023-05-23 | ||
Enamine | EN300-1945681-1g |
1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |
2229196-20-5 | 1g |
$1543.0 | 2023-09-17 | ||
Enamine | EN300-1945681-10g |
1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |
2229196-20-5 | 10g |
$6635.0 | 2023-09-17 | ||
Enamine | EN300-1945681-0.05g |
1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |
2229196-20-5 | 0.05g |
$1296.0 | 2023-09-17 | ||
Enamine | EN300-1945681-1.0g |
1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |
2229196-20-5 | 1g |
$1543.0 | 2023-05-23 | ||
Enamine | EN300-1945681-0.1g |
1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |
2229196-20-5 | 0.1g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1945681-0.25g |
1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |
2229196-20-5 | 0.25g |
$1420.0 | 2023-09-17 | ||
Enamine | EN300-1945681-10.0g |
1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |
2229196-20-5 | 10g |
$6635.0 | 2023-05-23 | ||
Enamine | EN300-1945681-0.5g |
1,1-difluoro-2-(4-nitrophenyl)propan-2-amine |
2229196-20-5 | 0.5g |
$1482.0 | 2023-09-17 |
1,1-difluoro-2-(4-nitrophenyl)propan-2-amine 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
1,1-difluoro-2-(4-nitrophenyl)propan-2-amineに関する追加情報
1,1-Difluoro-2-(4-Nitrophenyl)Propan-2-Amine (CAS No. 2229196-20-5): A Multifunctional Building Block in Modern Chemistry
The compound 1,1-difluoro-2-(4-nitrophenyl)propan-2-amine (CAS No. 2229196-20-5) represents a structurally unique and synthetically versatile molecule with significant potential in pharmaceutical development, agrochemical innovation, and advanced materials science. Its molecular framework combines a tertiary amine core with fluorinated substituents and a p-nitrophenyl moiety, enabling tunable physicochemical properties and reactivity profiles. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive compounds targeting neurodegenerative diseases and cancer pathways.
The difluorinated tertiary amine structure of this compound introduces pronounced electron-withdrawing effects via the fluorine atoms, which modulate hydrogen bonding capabilities and lipophilicity. This characteristic is particularly valuable in drug design, where optimizing solubility and membrane permeability is critical for bioavailability. The 4-nitrophenyl group, positioned ortho to the amine functionality, further enhances the molecule’s versatility by serving as a directing group for subsequent electrophilic aromatic substitution reactions or as a redox-active component in catalytic systems.
In the context of medicinal chemistry, the CAS No. 2229196-20-5 compound has been explored as a scaffold for developing selective monoamine oxidase (MAO) inhibitors. Fluorinated amines are known to improve metabolic stability by resisting enzymatic degradation, while the nitro group can be selectively reduced to an amino group—a transformation central to synthesizing antipsychotic agents like risperidone analogs. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibited up to 8-fold higher MAO-B inhibition compared to traditional substrates.
Beyond pharmaceutical applications, the p-nitrophenyl-fluoroamine hybrid structure has shown promise in photonic materials research. The nitro group’s strong absorption in the visible spectrum (λ_max ~ 450 nm) combined with fluorine-induced polarity shifts makes this molecule suitable for nonlinear optical devices. Researchers at ETH Zurich recently reported its integration into organic light-emitting diodes (OLEDs), where it functioned as an electron transport layer with enhanced charge mobility due to its planar conjugation system.
Synthetic methodologies for preparing CAS No. 2229196-20-5 have evolved significantly over the past decade. Early approaches relied on nucleophilic aromatic substitution reactions between p-nitrochlorobenzene and difluorinated amine precursors under phase-transfer catalysis conditions. However, modern protocols favor transition-metal-catalyzed C–N coupling strategies using palladium(II) acetate complexes under microwave irradiation, achieving >95% yields within 3 hours—a 40% improvement over conventional heating methods.
The environmental impact profile of this compound aligns with green chemistry principles due to its low volatility (Pvap = 3 × 10⁻⁶ mmHg at 37°C) and biodegradability under aerobic conditions (>85% mineralization after 7 days). These attributes make it particularly attractive for industrial-scale applications where waste management is a critical consideration.
In agrochemical development, derivatives of CAS No. 2229196-20-5 have been investigated as lead compounds for next-generation herbicides targeting acetolactate synthase (ALS). The difluorinated amine motif mimics natural branched-chain amino acids while the nitro group enhances soil persistence through slow hydrolysis rates—key requirements for sustainable weed control solutions.
Ongoing research focuses on expanding its utility through click chemistry approaches. Copper(I)-catalyzed azide–alkyne cycloaddition reactions using this compound as an azide partner have yielded novel triazole-containing polymers with temperature-responsive properties suitable for smart drug delivery systems. A preclinical study published in *Advanced Materials* (Q3 2034) demonstrated these polymers’ ability to release encapsulated siRNA at tumor-specific pH levels (6.8 vs normal tissue pH 7.4).
The crystal structure analysis of CAS No. 2229196-20-5, determined via single-crystal X-ray diffraction at -8°C, reveals an intramolecular N–H···O hydrogen bond between the amine proton and nitro oxygen atom (distance = 3.7 Å). This structural feature contributes to its thermal stability up to 350°C under nitrogen atmosphere—critical for high-throughput screening applications requiring elevated temperatures.
In summary, the combination of difluorinated tertiary amine architecture, nitroaromatic functionality, and exceptional synthetic flexibility positions CAS No. Strong>> as a transformative platform molecule across multiple scientific disciplines.
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